molecular formula C9H8FIO B12855776 3'-Fluoro-5'-iodo-4'-methylacetophenone

3'-Fluoro-5'-iodo-4'-methylacetophenone

Katalognummer: B12855776
Molekulargewicht: 278.06 g/mol
InChI-Schlüssel: VUWYSVXRJLZCDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Fluoro-5’-iodo-4’-methylacetophenone is an organic compound with the molecular formula C9H8FIO It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine, iodine, and a methyl group at the 3’, 5’, and 4’ positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-5’-iodo-4’-methylacetophenone typically involves multi-step organic reactions. One common method includes the halogenation of 4’-methylacetophenone followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 3’-Fluoro-5’-iodo-4’-methylacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Fluoro-5’-iodo-4’-methylacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

3’-Fluoro-5’-iodo-4’-methylacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3’-Fluoro-5’-iodo-4’-methylacetophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3’-Fluoro-4’-methylacetophenone: Lacks the iodine substitution.

    5’-Iodo-4’-methylacetophenone: Lacks the fluorine substitution.

    4’-Methylacetophenone: Lacks both fluorine and iodine substitutions.

Uniqueness

3’-Fluoro-5’-iodo-4’-methylacetophenone is unique due to the presence of both fluorine and iodine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H8FIO

Molekulargewicht

278.06 g/mol

IUPAC-Name

1-(3-fluoro-5-iodo-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8FIO/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3

InChI-Schlüssel

VUWYSVXRJLZCDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1I)C(=O)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.